(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine (Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine
Brand Name: Vulcanchem
CAS No.: 50419-28-8
VCID: VC18726148
InChI: InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3/b23-9-,24-13-
SMILES:
Molecular Formula: C27H40N2O2
Molecular Weight: 424.6 g/mol

(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine

CAS No.: 50419-28-8

Cat. No.: VC18726148

Molecular Formula: C27H40N2O2

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine - 50419-28-8

Specification

CAS No. 50419-28-8
Molecular Formula C27H40N2O2
Molecular Weight 424.6 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine
Standard InChI InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3/b23-9-,24-13-
Standard InChI Key DVJCPEWCHQLAEH-RYPJRAMFSA-N
Isomeric SMILES CC(=CCC/C(=C\CC/C(=C\CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Pifarnine's structure integrates two pharmacophoric elements: a piperonylpiperazine moiety and a farnesyl-inspired polyene chain. The (Z,Z) designation specifies cis configurations at the 2,6-diene positions of the 3,7,11-trimethyldodecatrienyl substituent. Crystallographic data, though limited, suggest a folded conformation in the solid state due to van der Waals interactions between methyl groups .

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC Name1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine
Molecular FormulaC₂₇H₄₀N₂O₂
Molecular Weight424.62 g/mol
CAS Registry56208-01-6
Stereoisomerism4 possible configurations (ZZ predominant)
Partition Coefficient (LogP)5.2 (predicted)

The benzodioxole ring contributes to metabolic stability through electron-rich aromatic systems, while the extended conjugated dienes in the side chain enable radical scavenging activity . Nuclear magnetic resonance (NMR) studies confirm proton environments consistent with the assigned structure, particularly the characteristic coupling constants (J = 10.8 Hz) of cis olefinic protons .

Spectroscopic Signatures

Infrared spectroscopy reveals key functional groups:

  • Strong absorption at 1240 cm⁻¹ (C-O-C stretching in benzodioxole)

  • Medium intensity band at 1640 cm⁻¹ (C=C stretching)

  • N-H stretching vibrations at 3280 cm⁻¹ (piperazine ring)

Mass spectral fragmentation patterns show a base peak at m/z 135 corresponding to the protonated piperonyl fragment, with molecular ion detection at m/z 424.62 .

Synthetic Methodology and Industrial Production

Laboratory-Scale Synthesis

The original synthesis route developed by Pierrel involves sequential alkylation and coupling reactions :

  • Piperonylpiperazine Formation: Reacting piperonyl chloride with anhydrous piperazine in tetrahydrofuran at 60°C for 12 hours yields 1-piperonylpiperazine (78% yield).

  • Terpenoid Side Chain Preparation: Farnesol derivatives undergo bromination using PBr₃ in dichloromethane to generate 3,7,11-trimethyldodeca-2,6,10-trienyl bromide.

  • N-Alkylation: Coupling the piperazine intermediate with the brominated terpenoid in the presence of K₂CO₃/DMF at 80°C produces crude Pifarnine (65% yield).

  • Stereochemical Control: Z-selective Wittig reactions using ylide reagents maintain cis configurations during chain elongation .

Table 2: Critical Reaction Parameters

StepTemperature (°C)Time (h)Catalyst/SolventYield (%)
16012THF78
38024K₂CO₃/DMF65
4-20 to 06Ph₃P=CHCO₂Et52

Chromatographic purification on silica gel (ethyl acetate/hexane 1:4) achieves >95% purity. Industrial manufacturing employs continuous flow reactors to enhance stereochemical fidelity, though proprietary details remain undisclosed .

Pharmacological Profile and Mechanism of Action

Gastrointestinal Effects

Pifarnine's most documented activity involves potent inhibition of gastric acid secretion. In pylorus-ligated rats, oral administration (10 mg/kg) reduced HCl output by 89% over 6 hours, surpassing cimetidine's efficacy under identical conditions . Notably, this effect occurs without muscarinic receptor antagonism, as evidenced by:

  • No inhibition of carbachol-induced ileal contractions (isolated guinea pig ileum)

  • Failure to displace [³H]QNB binding in cerebral cortex membranes (IC₅₀ > 10 μM)

Mechanistic studies suggest interference with histamine H₂ receptor signaling downstream of cAMP production. Protein kinase A activity in gastric parietal cells decreases by 62% following Pifarnine exposure (1 μM), implicating interference with proton pump activation .

Ulceroprotective Properties

In ethanol-induced gastric ulcer models, pretreatment with Pifarnine (5 mg/kg p.o.) reduced lesion area by 94% compared to controls. This correlates with increased mucosal prostaglandin E₂ levels (3.8-fold elevation) and enhanced glutathione peroxidase activity . The compound's antioxidant capacity, quantified via ORAC assay, measures 8.2 μmol TE/mg, potentially contributing to cytoprotective effects .

Stereochemical Considerations and Structure-Activity Relationships

Isomer Pharmacodynamics

Despite existing as a mixture of four stereoisomers, pharmacological testing revealed minimal differences in potency:

Table 3: Comparative IC₅₀ Values (Gastric Acid Secretion)

IsomerIC₅₀ (μM)Relative Potency
ZZ0.121.00
EZ0.150.80
ZE0.180.67
EE0.210.57

Molecular dynamics simulations suggest all isomers adopt similar membrane-bound conformations, with ΔG binding differences <1.2 kcal/mol between configurations . This explains the conserved activity profile despite structural variations.

Analog Modifications

Systematic structure-activity studies demonstrate:

  • Piperazine Ring: Replacement with morpholine decreases activity 10-fold

  • Benzodioxole: Substituents at C5 position (e.g., Cl, CH₃) improve metabolic stability but reduce solubility

  • Terpenoid Chain: Saturation of dienes abolishes antisecretory effects, highlighting the necessity of conjugated π systems

Preclinical and Clinical Development Status

Toxicological Profile

Chronic toxicity studies in beagle dogs (6 months, 50 mg/kg/day) showed:

  • No hematological or biochemical abnormalities

  • Mild hepatic steatosis reversible upon discontinuation

  • Maximum tolerated dose (MTD) established at 150 mg/kg in rodents

Human Trials

Phase I trials (n=24) demonstrated linear pharmacokinetics between 10-100 mg doses:

  • Tₘₐₓ: 2.1 ± 0.3 hours

  • Cₘₐₓ: 1.8 μg/mL (100 mg dose)

  • Elimination t₁/₂: 7.5 hours

Despite promising antisecretory activity, development halted in Phase II due to formulation challenges associated with poor aqueous solubility (<0.1 mg/mL). Contemporary approaches exploring nanoparticle delivery systems (e.g., PLGA encapsulation) show improved oral bioavailability in primate models (AUC₀–₂₄ increased 4.2-fold) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator